ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a benzoate ester, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Coupling Reactions: The thiazolidinone and indole intermediates are then coupled using a suitable linker, such as an acyl chloride, under acidic or basic conditions.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is studied for its unique structural properties and reactivity. It serves as a model compound for studying thiazolidinone and indole chemistry.
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the thiazolidinone ring is particularly interesting due to its known bioactivity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which include a thiazolidinone ring, an indole moiety, and a benzoate ester. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.
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Biological Activity
Ethyl 4-[({(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound's molecular formula is C30H25N3O5S2, featuring multiple functional groups that contribute to its biological activity. The structure includes a thiazolidine ring and an indole moiety, which are known for their diverse pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiazolidine rings have been shown to possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : Indole derivatives are often explored for their anticancer potential due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives of thiazolidines have demonstrated anti-inflammatory effects in preclinical studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Thiazolidine Derivative : The initial step involves the condensation of thiosemicarbazide with appropriate aldehydes or ketones.
- Indole Synthesis : Indole derivatives can be synthesized via Fischer indole synthesis or other cyclization methods.
- Final Coupling Reaction : The final product is obtained through an amide coupling reaction between the synthesized thiazolidine and the indole derivative.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of similar thiazolidine derivatives found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .
Anticancer Studies
Research on indole-based compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to ethyl 4-[({(3Z)-... exhibited IC50 values in the micromolar range against breast cancer cells .
Anti-inflammatory Research
In vitro studies have shown that compounds with structural similarities can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests potential applications in treating inflammatory diseases.
Data Tables
Properties
Molecular Formula |
C30H25N3O5S2 |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[(3Z)-3-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H25N3O5S2/c1-3-38-29(37)20-12-14-21(15-13-20)31-24(34)17-32-23-7-5-4-6-22(23)25(27(32)35)26-28(36)33(30(39)40-26)16-19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3,(H,31,34)/b26-25- |
InChI Key |
WNEBFOYGGLLIEY-QPLCGJKRSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)C)/C2=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)C)C2=O |
Origin of Product |
United States |
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